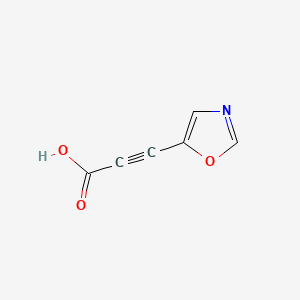

3-(Oxazol-5-yl)propiolic acid

Description

Context within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the backbone of a vast number of natural products and synthetic compounds. Within this broad class, the oxazole (B20620) ring is a prominent five-membered heterocycle containing one nitrogen and one oxygen atom. tandfonline.comnih.gov The oxazole scaffold is a key structural motif found in a wide array of biologically active molecules and is considered a prime skeleton for drug discovery. nih.govsemanticscholar.org Its presence is crucial for the biological functions of numerous compounds, which exhibit activities ranging from antibacterial and antiviral to anti-inflammatory and anticancer. nih.govsemanticscholar.org

The utility of the oxazole ring in medicinal chemistry is partly due to its ability to act as a bioisostere for other functional groups like esters and amides, as well as other heterocyles such as thiazoles and imidazoles, potentially improving metabolic stability and pharmacokinetic properties. rsc.org The atoms of nitrogen and oxygen within the aromatic ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets like enzymes and receptors. tandfonline.comrsc.org This has led to the incorporation of the oxazole moiety into several clinically approved drugs. tandfonline.comderpharmachemica.com

Table 1: Examples of Marketed Drugs Containing an Oxazole Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) rsc.orgderpharmachemica.com |

| Linezolid | Antibiotic tandfonline.com |

| Ditazole | Platelet aggregation inhibitor tandfonline.comderpharmachemica.com |

Significance of Oxazole and Propiolic Acid Moieties in Synthetic Design

The combination of an oxazole ring and a propiolic acid functional group in one molecule, as seen in 3-(oxazol-5-yl)propiolic acid, offers considerable versatility in synthetic design.

The oxazole moiety serves as a stable aromatic core that can be functionalized to create diverse molecular libraries. Its synthesis has been the subject of extensive research, with numerous methods developed, such as the van Leusen oxazole synthesis, which allows for the construction of various oxazole derivatives from tosylmethylisocyanides (TosMICs). nih.govsemanticscholar.org The oxazole ring's electronic properties can influence adjacent functional groups, and it can direct the stereochemical outcome of reactions on side chains.

The propiolic acid moiety (a type of alkynoic acid) is a highly valuable functional group in organic synthesis. It contains two key reactive sites: the carbon-carbon triple bond (alkyne) and the carboxylic acid. The alkyne is electron-deficient and serves as an excellent electrophile for nucleophilic additions and as a partner in cycloaddition reactions. rsc.org The carboxylic acid group is essential for the activity of many compounds, including the large family of aryl propionic acid non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.comijpsr.com The presence of this acidic group is often crucial for broad-spectrum pharmacological activity. ijpsr.com Derivatives of propionic acid have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. orientjchem.orgresearchgate.netorientjchem.org

Table 2: Representative Aryl Propionic Acid Derivatives and Their Applications

| Compound | Primary Application/Activity |

|---|---|

| Ibuprofen | Anti-inflammatory, Analgesic, Antipyretic orientjchem.orghumanjournals.com |

| Naproxen | Anti-inflammatory orientjchem.org |

| Ketoprofen | Anti-inflammatory, Analgesic humanjournals.comresearchgate.net |

The dual functionality of this compound allows it to be a linchpin in convergent synthetic strategies, where the alkyne can be elaborated through reactions like click chemistry or metal-catalyzed cross-couplings, and the carboxylic acid can be converted to esters, amides, or other derivatives.

Overview of Research Trajectories for Alkynyl-Substituted Heterocycles

The field of alkynyl-substituted heterocycles is a dynamic area of research, driven by the synthetic utility of the alkyne group for constructing complex molecular architectures. nih.govrsc.org These compounds are privileged starting materials in transition-metal-catalyzed reactions, which enable the efficient formation of carbon-carbon and carbon-heteroatom bonds. scirp.org

A major research trajectory involves the use of alkynyl heterocycles in cycloaddition reactions . For instance, gold-catalyzed [3+2] cycloadditions of alkynyl triazenes with dioxazoles have been developed to synthesize fully substituted oxazoles. rsc.orgnih.govscispace.com This highlights the role of the alkyne as a versatile synthon for building other heterocyclic rings. Transition-metal catalyzed [2+2+2] cycloadditions are also a powerful tool for constructing aromatic and heteroaromatic systems from alkyne precursors. scirp.org

Another significant area is the functionalization of the alkyne . The Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this research, allowing for the direct connection of heterocyclic rings to other aromatic systems. pitt.eduresearchgate.net Furthermore, the alkyne moiety can be transformed into other functional groups. For example, the addition of thiols or halides to 2-alkynyl oxazoles can produce stereoselectively substituted vinyl ethers and vinyl halides, respectively, which are themselves valuable synthetic intermediates. pitt.edu

Research is also focused on developing novel synthetic methods for these compounds. Alkynyl aldehydes, for instance, serve as key reagents for cyclization reactions to build a wide spectrum of nitrogen-, oxygen-, and sulfur-containing heterocycles under metal-catalyzed or metal-free conditions. rsc.org The development of heterocycle-substituted molecules is also driven by their potential applications in materials science, including organic light-emitting diodes (OLEDs) and sensors, owing to their unique optical and electrochemical properties. mdpi.com The compound this compound fits squarely within these research trends, offering a reactive alkyne appended to a stable, biologically relevant heterocycle, making it a prime candidate for further synthetic exploration and application.

Table 3: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃NO₃ |

| Molecular Weight | 137.09 g/mol |

| IUPAC Name | 3-(1,3-oxazol-5-yl)prop-2-ynoic acid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3NO3 |

|---|---|

Molecular Weight |

137.09 g/mol |

IUPAC Name |

3-(1,3-oxazol-5-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C6H3NO3/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,(H,8,9) |

InChI Key |

VUTLLSCUWKTRCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=N1)C#CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Oxazol 5 Yl Propiolic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-(oxazol-5-yl)propiolic acid reveals several potential disconnection points, guiding the design of synthetic routes. The most logical disconnections are at the C-C bond between the oxazole (B20620) ring and the propiolic acid side chain, and within the oxazole ring itself.

Disconnection 1: C(sp)-C(sp2) Bond

This primary disconnection breaks the bond between the alkyne and the oxazole ring, leading to two key synthons: a 5-halo or 5-metallo-oxazole and a propiolic acid equivalent. This strategy forms the basis of direct synthesis approaches, such as palladium-catalyzed cross-coupling reactions.

Disconnection 2: Oxazole Ring Formation

Alternatively, the oxazole ring can be disconnected, leading to acyclic precursors. This approach is central to multi-step convergent syntheses, where the propiolic acid side chain is introduced before or after the formation of the heterocyclic core. Common methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or the van Leusen reaction, can be adapted for this purpose. ijpsonline.compharmaguideline.com

Direct Synthesis Approaches to the Oxazole-Propiolic Acid Scaffold

Direct methods aim to construct the target molecule in a single or a few steps from readily available starting materials, often relying on transition metal catalysis to forge the key C-C bond.

Palladium-Catalyzed Coupling Reactions in Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful tool for the direct synthesis of this compound. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org

A plausible route involves the Sonogashira coupling of a 5-halooxazole with a protected propiolic acid derivative, such as ethyl propiolate or trimethylsilylpropiolic acid, followed by deprotection and hydrolysis. The use of a protected alkyne is often necessary to avoid side reactions associated with the acidic proton of propiolic acid. pitt.edu

Table 1: Representative Conditions for Sonogashira Coupling of Halo-heterocycles

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temperature - 60 |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 25 - 80 |

| Pd(dppf)Cl₂ | CuI | Cs₂CO₃ | Dioxane | 80 - 100 |

This table presents generalized conditions and specific optimization would be required for the synthesis of this compound.

A decarboxylative Sonogashira coupling offers another innovative approach, where a propiolic acid is directly coupled with an aryl halide, though this may require specific catalytic systems to be effective. researchgate.netrsc.org

Copper-Mediated Alkyne Functionalization Routes

Copper-catalyzed reactions provide an alternative to palladium-based methods for the functionalization of alkynes. Copper acetylides are key intermediates in these transformations.

One potential copper-mediated route is the coupling of a 5-metallo-oxazole (e.g., an organotin or organoboron derivative) with a halopropiolate, although this is less common than the Sonogashira reaction. More direct copper-catalyzed methods for the synthesis of substituted oxazoles have been developed, which could potentially be adapted. For instance, a copper-catalyzed oxidative cyclization of enamides can yield 2,5-disubstituted oxazoles. organic-chemistry.org

Multi-Step Convergent Synthetic Pathways

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in the final stages. This approach can be advantageous for complex molecules, allowing for the optimization of individual steps and purification of intermediates.

Construction of the Oxazole Ring System

The formation of the oxazole ring is a critical step in a convergent synthesis. Several classical and modern methods can be employed:

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com For the target molecule, this would require a precursor containing the propiolic acid moiety.

Van Leusen Reaction: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) is a versatile method for preparing 5-substituted oxazoles. ijpsonline.com

From α-haloketones and amides: The Bredereck reaction provides a route to 2,4-disubstituted oxazoles. ijpsonline.com

A relevant example is the synthesis of 2-ethynyloxazole-4-carboxylic acid methyl ester, where the oxazole ring was constructed from serine methyl ester and a protected propiolic acid. pitt.edu This highlights the feasibility of incorporating the alkyne functionality prior to oxazole formation.

Introduction of the Propiolic Acid Moiety

The introduction of the propiolic acid group can be achieved at various stages of the synthesis.

One strategy involves the synthesis of a 3-(oxazol-5-yl)propanoic acid derivative, followed by a dehydrogenation reaction to form the alkyne. However, this can be a challenging transformation.

A more common approach is the introduction of a protected alkyne, such as a trimethylsilylacetylene (B32187) group, which can then be deprotected and carboxylated. The carboxylation of a terminal alkyne can be achieved by treatment with a strong base like n-butyllithium followed by quenching with carbon dioxide.

A documented synthesis of a similar compound, 2-ethynyloxazole-4-carboxylic acid methyl ester, faced challenges with the direct coupling of propiolic acid, leading to decomposition. pitt.edu The use of silyl-protected propiolic acids, such as 3-trimethylsilylpropiolic acid, proved to be a more successful strategy, affording the desired hydroxyamide precursor in good yield. pitt.edu

Table 2: Protecting Groups for Propiolic Acid in Oxazole Synthesis

| Protecting Group | Coupling Reagent | Yield of Hydroxyamide Precursor (%) |

| Trimethylsilyl (TMS) | EDCI, HOBT | Low |

| Triethylsilyl (TES) | PyBOP | 70 |

| tert-Butyldimethylsilyl (TBS) | PyBOP | High |

Data adapted from a synthesis of a related 2-ethynyloxazole derivative. pitt.edu This table illustrates the importance of selecting an appropriate protecting group for the alkyne during amide coupling reactions.

Divergent Synthetic Strategies from Common Precursors

Divergent synthesis offers an efficient pathway to generate a variety of distinct molecular structures from a single, common starting material. This approach is particularly valuable for creating libraries of related compounds for screening purposes. In the context of oxazole synthesis, strategies have been developed that allow for the selective formation of different heterocyclic systems from the same precursor.

One such strategy involves the use of N-acyl-isoxazol-5(2H)-ones as versatile precursors. researchgate.net Through the application of visible light photoredox catalysis, these isoxazolone skeletons can be selectively converted into either oxazoles or 1,3-oxazin-6-ones. researchgate.net The outcome of the reaction is controlled by the specific photocatalyst and reaction conditions employed, demonstrating a catalyst-controlled divergent mechanism. researchgate.net For the synthesis of a this compound derivative, one could envision a scenario where an N-acyl-isoxazol-5(2H)-one, appropriately substituted with a precursor to the propiolic acid side chain, undergoes a photocatalytic rearrangement to furnish the desired oxazole core. This method represents a powerful tool for assembling molecular diversity from a unified starting point. researchgate.net

Another divergent approach could utilize α,α-disubstituted propanamides as common precursors. Cobalt-catalyzed C(sp³)–H alkynylation followed by a cyclization process can yield 5-(E)-ethylidene-pyrrolidin-2-ones. rsc.org While this specific outcome does not directly produce the target oxazole, the principle of using a common amide precursor for C-H functionalization and subsequent annulation with an alkyne highlights a potential divergent pathway. By modifying the catalyst, directing group, or reaction partners, it might be possible to steer the reaction toward the formation of an oxazole ring instead of a pyrrolidinone.

**2.5. Development of Novel Catalytic Systems for Synthesis

The synthesis of the this compound scaffold relies heavily on the development of efficient and selective catalytic systems. Both transition metal catalysis and, to a lesser extent, organocatalytic approaches have been explored for the construction of the core oxazole ring and the installation of the propiolic acid functionality.

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds, and they represent the most established methods for synthesizing alkynyl-substituted heterocycles. acs.org

Palladium/Copper-Catalyzed Sonogashira Coupling: The Sonogashira coupling is a cornerstone reaction for the synthesis of alkynyloxazoles. acs.orgnih.govchemrxiv.org This methodology involves the cross-coupling of a terminal alkyne with a halo- or trifloyl-substituted oxazole, catalyzed by a combination of palladium(0) and copper(I) species. acs.orgacs.org To synthesize this compound, a 5-halooxazole or, more reactively, a 5-trifloyloxazole would be coupled with propiolic acid or a protected equivalent, such as 3-(trimethylsilyl)propiolic acid. acs.orgrsc.org The use of triflates as electrophilic partners is particularly advantageous as they are readily prepared from the corresponding oxazolone (B7731731) compounds. acs.org

Research has demonstrated the successful Sonogashira coupling of terminal alkynes with oxazoles substituted at the 2-, 4-, and 5-positions, underscoring the method's versatility. acs.orgnih.govfigshare.com The reaction conditions are generally mild, tolerant of various functional groups, and proceed cleanly without significant side reactions like alkyne homocoupling, especially when optimized. acs.orgacs.org

| Entry | Oxazole Precursor | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2-Phenyl-4-trifloyloxazole | Phenylacetylene | 5% Pd(PPh₃)₄, 10% CuI | Et₃N | DMF | 65 | >95 | acs.orgacs.org |

| 2 | 2-Phenyl-4-trifloyloxazole | 4-Phenyl-1-butyne | 5% Pd(PPh₃)₄, 10% CuI | 2,6-Lutidine | DMF | rt | >95 | acs.org |

| 3 | 5-Bromo-2-ethynyl oxazole derivative | TIPS-acetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | rt | 37 (after desilylation) | chemrxiv.org |

Gold-Catalyzed [2+2+1] Annulation: A distinct and efficient route to 2,5-disubstituted oxazoles involves a gold-catalyzed intermolecular [2+2+1] annulation. nih.govorganic-chemistry.org This reaction constructs the oxazole ring from a terminal alkyne, a nitrile, and an oxygen atom from an N-oxide oxidant. nih.gov The process is believed to proceed through a gold carbene intermediate under exceptionally mild conditions. nih.govorganic-chemistry.org To apply this to the target molecule, a terminal alkyne bearing a protected carboxylic acid function could be reacted with a suitable nitrile (which would form the C2 position of the oxazole) in the presence of a gold catalyst like BrettPhosAuNTf₂. nih.gov This method is noted for its broad substrate scope and tolerance of functional groups, including free carboxylic acids. organic-chemistry.org

While transition metal catalysis dominates the synthesis of alkynyl oxazoles, alternative strategies using organocatalysis and biocatalysis are emerging as powerful tools in sustainable chemistry, although specific applications to this compound are not yet widely reported.

Organocatalytic Approaches: Organocatalysis avoids the use of metal catalysts, offering potential benefits in terms of cost and toxicity. While direct organocatalytic routes to this compound are scarce, related transformations suggest future possibilities. For instance, organocatalytic methods have been developed for the synthesis of other five-membered heterocycles like isoxazoles through deoxygenative [3+2] cycloadditions of N-hydroxyamides with alkynes. researchgate.net Furthermore, asymmetric organocatalysis, using catalysts like diphenylprolinol silyl (B83357) ether, has proven effective in synthesizing complex chiral molecules, indicating the power of this approach for constructing intricate molecular architectures. dokumen.pub Future research may adapt these principles to the metal-free synthesis of substituted oxazoles.

Biocatalytic Approaches: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. researchgate.net There are currently no established biocatalytic routes for the direct synthesis of this compound. However, biocatalysis has been successfully applied to the production of related chiral building blocks. For example, enzymes have been used to prepare chiral propionic acid derivatives, such as (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, via the reduction of α-keto esters. mdpi.com Baeyer-Villiger monooxygenases (BVMOs) have also been employed to convert alkyl levulinates into 3-acetoxypropionates, which are precursors to 3-hydroxypropionic acid. researchgate.net These examples demonstrate the potential for biocatalysts to selectively functionalize propionic acid side chains, a strategy that could potentially be integrated into a chemoenzymatic synthesis of the target molecule.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and expanding their scope.

Mechanism of the Sonogashira Coupling: The catalytic cycle of the Pd/Cu-catalyzed Sonogashira reaction is well-established. It is believed to initiate with the oxidative addition of the palladium(0) catalyst to the oxazole-triflate or oxazole-halide bond, forming a Pd(II) intermediate. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. A transmetalation step then occurs, where the alkynyl group is transferred from copper to the palladium(II) complex. The final step is reductive elimination from the Pd(II) complex, which releases the alkynyl-oxazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.orgacs.org The base is crucial not only for the formation of the copper acetylide but also for neutralizing the triflic or hydrohalic acid generated during the reaction. acs.org

Mechanism of Gold-Catalyzed Annulation: The gold-catalyzed [2+2+1] synthesis of 2,5-disubstituted oxazoles is proposed to proceed via a distinct mechanism. nih.govorganic-chemistry.org The reaction is initiated by the gold-catalyzed oxidation of the terminal alkyne by an N-oxide, which generates a key gold carbene intermediate. This highly reactive species is then trapped by the nitrile, which acts as both a reacting partner and the solvent. nih.gov This step is followed by a cyclization and subsequent aromatization to yield the final 2,5-disubstituted oxazole product. This pathway avoids the need for pre-functionalized heterocycles and assembles the oxazole ring in a single, efficient operation. organic-chemistry.org

Mechanism of Photocatalytic Rearrangement: In the divergent synthesis starting from N-acyl-isoxazol-5-ones, the mechanism is dependent on the photocatalytic cycle. researchgate.net In the presence of an oxidative quenching catalyst, the isoxazolone is oxidized, leading to fragmentation and rearrangement to form an oxazole. Conversely, a reductive quenching cycle can be employed to access different products like 1,3-oxazin-6-ones. The ability to switch between these mechanistic pathways by simply changing the photocatalyst provides a high degree of control over the molecular output. researchgate.net

Investigating the Reactivity and Mechanistic Pathways of 3 Oxazol 5 Yl Propiolic Acid

Electrophilic Reactivity of the Propiolic Acid Moiety

The carbon-carbon triple bond of the propiolic acid is electron-rich, yet its reactivity towards electrophiles is generally lower than that of alkenes due to the higher energy of the resulting vinylic carbocation intermediate. libretexts.org However, electrophilic addition reactions do occur, often requiring specific catalysts or conditions. The presence of the activating carboxylic acid group and the adjacent oxazole (B20620) ring influences the regioselectivity of these additions.

In the presence of a strong acid and water, the alkyne of 3-(Oxazol-5-yl)propiolic acid is expected to undergo hydration. chemistrytalk.org The reaction is initiated by the protonation of the alkyne, which, according to Markovnikov's rule, would preferentially occur at the α-carbon (the carbon adjacent to the carboxyl group) to form a more stable vinylic carbocation at the β-carbon, stabilized by resonance with the oxazole ring. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation and tautomerization of the resulting enol, would yield a β-keto acid. Such compounds are often unstable and may undergo decarboxylation, especially upon heating, to yield a methyl ketone. acs.org

Gold catalysts are also known to efficiently catalyze the addition of carboxylic acids to alkynes. mdpi.com In an intermolecular reaction, one molecule of this compound could add to another, potentially leading to dimerization products like 4-hydroxy-α-pyrones under specific gold-catalyzed conditions. mdpi.com

| Reaction | Reagents | Predicted Major Product | Mechanism Notes |

|---|---|---|---|

| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | 3-(Oxazol-5-yl)-3-oxopropanoic acid | Follows Markovnikov's rule; proceeds via a vinylic carbocation and enol intermediate. chemistrytalk.orgacs.org |

| Gold-Catalyzed Dimerization | [Au(PPh₃)]⁺ | 4-Hydroxy-6-(oxazol-5-ylmethyl)-2H-pyran-2-one | Involves intermolecular addition and subsequent acyl group migration. mdpi.com |

The addition of halogens (e.g., Br₂ or Cl₂) to alkynes is a well-established transformation. libretexts.org The reaction with one equivalent of a halogen is expected to proceed via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the triple bond. masterorganicchemistry.com This would lead to the formation of a (E)-2,3-dihalo-3-(oxazol-5-yl)acrylic acid. The electron-withdrawing nature of the halogen substituents on the resulting alkene decreases its nucleophilicity, which can help to stop the reaction at the dihaloalkene stage if one equivalent of the halogen is used. libretexts.org

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), also proceeds via an electrophilic addition mechanism. libretexts.org The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkyne (the α-carbon), and the halide adds to the more substituted carbon (the β-carbon), which can better stabilize the positive charge of the vinylic carbocation intermediate. libretexts.org The addition of a second equivalent of HX would lead to a geminal dihalide. libretexts.org

| Reaction | Reagents | Predicted Major Product | Stereo/Regiochemistry |

|---|---|---|---|

| Halogenation | Br₂ (1 equiv.) | (E)-2,3-Dibromo-3-(oxazol-5-yl)acrylic acid | Anti-addition. masterorganicchemistry.com |

| Hydrohalogenation | HBr (1 equiv.) | (Z)-3-Bromo-3-(oxazol-5-yl)acrylic acid | Markovnikov addition. libretexts.orglibretexts.org |

| Decarboxylative Halogenation | N-Iodosuccinimide (NIS), Et₃N | 5-(Iodoethynyl)oxazole | Hunsdiecker-type reaction. organic-chemistry.org |

Nucleophilic Reactivity and Transformations of the Oxazole Ring

The oxazole ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. This reactivity can lead to either substitution or, more commonly, ring-opening, providing pathways to other heterocyclic systems or functionalized open-chain compounds. pharmaguideline.com

Nucleophilic attack on the oxazole ring often results in cleavage of the heterocyclic system. pharmaguideline.com The C2 position is generally the most electrophilic and prone to attack, especially if not substituted. pharmaguideline.com In the case of this compound, the C5 position is also activated by the electron-withdrawing propiolic acid substituent. Strong nucleophiles can initiate ring-opening. For instance, reaction with amines or alkoxides could lead to the formation of functionalized enamides or enol ethers after cleavage of the O1-C2 or O1-C5 bond. nih.govresearchgate.net In some cases, these ring-opening reactions can be followed by intramolecular cyclization to form new heterocyclic structures, such as imidazoles when ammonia (B1221849) or formamide (B127407) is used as the nucleophile. pharmaguideline.com

| Nucleophile | Potential Reaction Pathway | Potential Product Class | Reference |

|---|---|---|---|

| Primary Amines (e.g., R-NH₂) | Nucleophilic attack at C2 or C5 leading to ring opening. | Open-chain N-acyl aminoacrylates or rearranged imidazoles. | pharmaguideline.comresearchgate.net |

| Hydrazine (H₂N-NH₂) | Ring cleavage followed by cyclization. | Substituted pyrazoles or triazoles. | pharmaguideline.com |

| Hydroxide (OH⁻) | Hydrolytic ring cleavage. | N-formyl-β-(oxazol-5-yl)alanine (after reduction of alkyne). | clockss.org |

Oxazoles can function as azadienes in [4+2] Diels-Alder cycloadditions. researchgate.net This reactivity provides a powerful method for the synthesis of substituted pyridine (B92270) and furan (B31954) rings. The oxazole ring of this compound can react with various dienophiles. The reaction with an alkyne dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), would form a bicyclic adduct that subsequently undergoes a retro-Diels-Alder reaction, extruding a nitrile (like HCN from the unsubstituted C2 and N3 positions), to yield a substituted furan. arkat-usa.org Reaction with an alkene dienophile, followed by loss of water, can lead to the formation of a pyridine ring. tandfonline.com The reactivity of the oxazole in these cycloadditions can be enhanced by Lewis or Brønsted acid catalysis, which lowers the LUMO energy of the oxazole diene. nih.govacs.org

| Dienophile | Reaction Type | Expected Final Product | Reference |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate (DMAD) | [4+2] Cycloaddition/Retro-Diels-Alder | Dimethyl 2-(2-carboxyethynyl)furan-3,4-dicarboxylate | researchgate.netarkat-usa.org |

| Maleic anhydride | [4+2] Cycloaddition/Dehydration | 5-(2-Carboxyethynyl)furo[3,4-c]pyridine-1,3(2H,4H)-dione | tandfonline.comresearchgate.net |

| Ethylene | [4+2] Cycloaddition/Dehydration (acid-catalyzed) | 5-(2-Carboxyethynyl)pyridine | nih.govacs.org |

Pericyclic and Cycloaddition Reactions of the Alkyne

The alkyne moiety is a versatile participant in a variety of pericyclic and cycloaddition reactions, enabling the construction of diverse carbocyclic and heterocyclic frameworks. nerdfighteria.inforesearchgate.net These reactions often require thermal, photochemical, or metal-catalyzed activation.

The propiolic acid alkyne can undergo [2+2] cycloadditions with alkenes, typically under photochemical or metal-catalyzed conditions, to produce highly functionalized cyclobutene (B1205218) derivatives. nih.govorganic-chemistry.orgacs.org A more common and powerful transformation is the [3+2] cycloaddition with 1,3-dipoles. For example, reaction with an azide (B81097) (R-N₃) would lead to the formation of a triazole ring (Huisgen cycloaddition), while reaction with a nitrile oxide would yield an isoxazole (B147169). rsc.orgnih.gov

Furthermore, transition-metal catalyzed [2+2+2] cycloadditions provide an elegant route to substituted aromatic rings. nih.govthieme-connect.com The alkyne of this compound could, in principle, be trimerized with two other alkyne molecules to form a substituted benzene (B151609) ring, although controlling the regiochemistry in such cross-cycloadditions can be challenging.

| Reaction Type | Co-reactant | Catalyst/Conditions | Resulting Ring System | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Ni(0) or Au(I) catalyst | Cyclobutene | nih.govorganic-chemistry.org |

| [3+2] Cycloaddition | Azide (e.g., Benzyl azide) | Heat or Cu(I) catalyst | Triazole | rsc.org |

| [3+2] Cycloaddition | Nitrile Oxide (e.g., Benzonitrile oxide) | Heat | Isoxazole | rsc.org |

| [2+2+2] Cycloaddition | Two molecules of an alkyne (e.g., Acetylene) | Ru or Co catalyst | Benzene | nih.govthieme-connect.com |

[3+2] Cycloadditions (e.g., Click Chemistry)

The terminal alkyne of this compound is an ideal substrate for [3+2] cycloaddition reactions. These reactions are a powerful tool for constructing five-membered heterocyclic rings. A prominent example of this reaction class is the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), a cornerstone of "click chemistry."

In this context, this compound can react with organic azides to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. This transformation is highly efficient and tolerant of a wide range of functional groups, making it a robust method for creating complex molecular architectures. The resulting triazole-containing products are of significant interest in medicinal chemistry and materials science. nih.gov

Beyond triazoles, the alkyne can react with other 1,3-dipoles, such as nitrile oxides, to form isoxazoles. mdpi.com The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipolarophile (the alkyne) and the 1,3-dipole. The reaction with nitrile oxides provides a pathway to bi-heterocyclic systems containing both oxazole and isoxazole rings. mdpi.comresearchgate.net

| [3+2] Cycloaddition | Reagent | Product Type | Potential Catalyst |

| Azide-Alkyne Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole | Cu(I) salts, Ruthenium complexes |

| Nitrile Oxide Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole | Typically thermal |

| Diazomethane Cycloaddition | Diazomethane (CH₂N₂) | Pyrazole | Thermal or photochemical |

Diels-Alder and Related [4+2] Cycloadditions

As an activated alkyne, this compound can function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. chim.it Due to the electron-withdrawing character of the attached oxazole and carboxylic acid groups, it is expected to react most efficiently with electron-rich dienes in a normal-electron-demand Diels-Alder pathway. chim.itprinceton.edu

The reaction with a conjugated diene, such as 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene, would yield a cyclohexadiene derivative. The initial cycloadduct contains a new six-membered ring, which can serve as a precursor for further synthetic elaborations, including aromatization or other functional group manipulations. The high degree of stereochemical control inherent to the Diels-Alder reaction makes it a powerful method for constructing complex cyclic systems from simple precursors. princeton.edumnstate.edu

| Diene | Reaction Type | Expected Product | Typical Conditions |

| 1,3-Butadiene | Normal-Demand Diels-Alder | Substituted Cyclohexadiene | Thermal (heating) |

| Cyclopentadiene | Normal-Demand Diels-Alder | Bicyclic Adduct | Room temperature or mild heating |

| Danishefsky's Diene | Normal-Demand Diels-Alder | Functionalized Cyclohexenone | Lewis acid catalysis or thermal |

Intramolecular Cyclizations

The structure of this compound allows for various intramolecular cyclization reactions, particularly if the oxazole ring bears a suitable nucleophilic substituent. For instance, an amino or hydroxyl group at the C2 position of the oxazole ring could potentially undergo an intramolecular Michael addition to the activated alkyne.

Such reactions can be promoted by a base or acid catalyst, leading to the formation of fused heterocyclic systems. A related study describes the intramolecular cyclization of oxazole-propiolic acid hybrids under acidic conditions to generate novel fused structures. vulcanchem.com Furthermore, metal-free tandem sequences involving acs.orgacs.org-rearrangement and cyclization have been used to construct 2-(oxazol-5-yl)phenol (B1358783) derivatives, demonstrating the propensity of the oxazol-5-yl moiety to participate in cyclization cascades. researchgate.netacs.org

Functional Group Interconversions of the Carboxylic Acid

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present in this compound is no exception. It serves as a handle for a wide array of transformations.

Esterification and Amidation Chemistry

The carboxylic acid can be readily converted into esters and amides, which are common derivatives in pharmaceutical and materials chemistry.

Esterification: The formation of esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates, the carboxylic acid can be reacted with an alkyl halide under basic conditions or using coupling agents. A patent for a related compound, 3-(4,5-diphenyloxazol-2-yl)propionic acid, describes its conversion to an acetoxymethyl ester. google.com

Amidation: Amides are typically synthesized by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. The conversion of the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by addition of an amine is another effective method. The synthesis of a propionamide (B166681) derivative from a similar oxazole-containing propionic acid has been documented. google.comorientjchem.org

| Reaction | Reagents | Product |

| Esterification | R-OH, H⁺ (cat.) | This compound ester |

| Amidation | R₂NH, Coupling Agent (e.g., EDC) | This compound amide |

Decarboxylation Reactions and Derivatives

Decarboxylation of propiolic acids typically requires catalysis to proceed under mild conditions. wikipedia.org The reaction results in the formation of a terminal alkyne, in this case, 5-ethynyloxazole. This transformation is valuable as it provides access to a key synthetic intermediate where the carboxylic acid has been replaced by a hydrogen atom, opening up different avenues for subsequent functionalization.

Metal-catalyzed decarboxylative coupling is a particularly powerful application. rsc.org In this process, the decarboxylation occurs in the presence of a metal catalyst (e.g., palladium or copper) and a coupling partner. For example, a decarboxylative Sonogashira-type coupling with an aryl halide would directly yield a 5-(arylethynyl)oxazole, bypassing the need to first isolate the terminal alkyne. rsc.org

Metal-Mediated and Catalytic Transformations

The alkyne and carboxylic acid functionalities of this compound are both amenable to a variety of metal-catalyzed reactions, which are central to modern organic synthesis. acs.org

Palladium-catalyzed cross-coupling reactions are particularly noteworthy. The alkyne can participate in Sonogashira couplings with aryl or vinyl halides to form disubstituted alkynes. The synthesis of complex heterocyclic systems using Suzuki reactions on oxazole-containing fragments has also been reported, suggesting that the oxazole ring is stable to these conditions. drpress.org

Hydrofunctionalization Reactions of the Alkyne

The carbon-carbon triple bond in this compound is a prime site for hydrofunctionalization reactions, where an H-Y bond adds across the alkyne. These reactions offer a direct route to functionalized vinyl-oxazoles, which are valuable synthetic intermediates. The regioselectivity of these additions is influenced by the electronic properties of the oxazole and carboxylic acid groups, as well as the choice of catalyst and reaction conditions.

Hydration: The addition of water across the alkyne (hydration) would be expected to follow Markovnikov's rule, leading to the formation of a β-keto acid. Gold-catalyzed hydration of terminal alkynes is a well-established method that generally proceeds with high regioselectivity to yield methyl ketones after tautomerization of the initial enol product. mdpi.com For this compound, this would result in the formation of 3-oxo-3-(oxazol-5-yl)propanoic acid.

Hydroamination: The addition of amines to the alkyne can be achieved under various catalytic systems. Gold(I)-catalyzed hydroamination of propiolic acid derivatives with anilines has been shown to be highly regioselective. acs.orgorganic-chemistry.orgnih.gov This method provides access to N-arylenamines and imines. acs.org In the case of this compound, a similar gold-catalyzed reaction with an amine would likely yield the corresponding β-aminoacrylic acid derivative. Furthermore, a transition-metal-free decarboxylative hydroamination of 3-arylpropiolic acids with N-heterocycles has been developed, suggesting that under basic conditions, the carboxylic acid moiety can be lost during the hydroamination process. thieme-connect.com

Hydroarylation: The direct addition of an aryl group across the alkyne can be accomplished via hydroarylation reactions. A gold(I)-catalyzed hydroarylation of propiolic acid with arylboronic acids has been reported to be highly regioselective, affording α-aryl acrylic acids. acs.org This reaction is directed by the carboxylic acid group and offers a pathway to synthesize precursors for non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

Below is a table summarizing representative hydrofunctionalization reactions based on analogous systems.

| Reaction Type | Substrate Analogue | Reagent | Catalyst/Conditions | Product Type | Yield (%) |

| Hydroamination | Phenylpropiolic Acid | Aniline | Au(I) complex | N-Arylenamine | High |

| Hydroarylation | Propiolic Acid | Phenylboronic Acid | Au(I) complex | α-Phenylacrylic Acid | ~80% |

| Decarboxylative Hydroamination | 3-Phenylpropiolic Acid | Indole (B1671886) | t-BuOK | N-Vinylindole | Moderate to Excellent |

Cross-Coupling Reactions Involving the Oxazole or Alkyne

The oxazole ring and the alkyne-carboxylic acid moiety both serve as handles for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Reactions at the Oxazole Ring: The C-H bonds of the oxazole ring can be functionalized, or more commonly, a halo-oxazole precursor is used. The Suzuki-Miyaura cross-coupling of 5-halo-oxazoles with boronic acids is a powerful method for C-C bond formation at the 5-position of the oxazole ring. rsc.org This reaction, typically catalyzed by a palladium complex, is widely used in the synthesis of substituted biphenyls and other conjugated systems. wikipedia.orgfishersci.co.uk Similarly, the Sonogashira coupling of halo-oxazoles with terminal alkynes provides a direct route to alkynyl-substituted oxazoles. nih.govthieme-connect.com This reaction is also palladium-catalyzed, often with a copper co-catalyst. nih.gov

Reactions at the Alkyne/Carboxylic Acid Moiety: The propiolic acid functionality opens up possibilities for decarboxylative cross-coupling reactions. In these transformations, the carboxylic acid is extruded as carbon dioxide, and a new bond is formed at the terminal carbon of the original alkyne. Copper-catalyzed oxidative amidation of propiolic acids with amines has been developed, using air as the oxidant, to form ynamides. nih.gov Decarboxylative coupling of propiolic acids with aryl halides, catalyzed by palladium and silver, can produce a variety of arylated alkynes. acs.org These reactions offer a more modular approach compared to traditional cross-coupling methods that require pre-functionalized alkynes. acs.org

The following table presents data from cross-coupling reactions on analogous substrates.

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Conditions | Product Type | Yield (%) |

| Suzuki-Miyaura Coupling | 5-Bromo-1,2,3-triazole | Phenylboronic acid | Pd(0) complex, water | 5-Phenyl-1,2,3-triazole | Good |

| Sonogashira Coupling | 5-Trifloyl-oxazole | Phenylacetylene | Pd(0)/Cu(I) | 5-(Phenylethynyl)oxazole | High |

| Decarboxylative Amidation | Phenylpropiolic Acid | Piperidine | Cu(I), Air | N-(Phenylethynyl)piperidine | Good |

| Decarboxylative Arylation | 2-Methyloxazole-5-carboxylic acid | 4-Iodopyridine | Pd(0)/Ag₂CO₃ | 2-Methyl-5-(pyridin-4-yl)oxazole | Excellent |

Studies of Reaction Kinetics and Thermodynamics

Kinetics of Hydrofunctionalization: The kinetics of alkyne hydrofunctionalization reactions are highly dependent on the catalyst and the nucleophile. For gold-catalyzed reactions, the mechanism often involves the coordination of the alkyne to the gold center, followed by nucleophilic attack. mdpi.comresearchgate.net In some cases, the turnover-limiting step has been identified as the protodeauration of the vinyl-gold intermediate. researchgate.net For the hydroboration of alkynes, kinetic studies have shown that the reaction can be turnover-limited by the reaction of an alkenylborane intermediate with the borane (B79455) reagent. acs.org The electronic nature of the substituents on the alkyne significantly impacts the reaction rate; electron-withdrawing groups, such as the oxazole and carboxylic acid in the title compound, would be expected to influence the rate of nucleophilic attack.

Derivatization and Advanced Functionalization Strategies for 3 Oxazol 5 Yl Propiolic Acid

Strategic Modifications at the Carboxylic Acid Terminus

The carboxylic acid group is a primary site for derivatization, allowing for the introduction of diverse functional groups and the conjugation to larger molecular systems.

The conversion of the carboxylic acid of 3-(oxazol-5-yl)propiolic acid into amide and ester derivatives is a fundamental functionalization strategy. These reactions are typically achieved through standard coupling protocols.

Propiolamide (B17871) Synthesis: The formation of propiolamides is readily accomplished by reacting this compound with a primary or secondary amine in the presence of a suitable coupling agent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and enhance efficiency. google.com The direct acylation of amines with propiolic acids can sometimes lead to variable yields due to potential side reactions like the addition of the amine to the alkyne. ub.edu A general scheme for this transformation is presented below:

Scheme 1: General synthesis of 3-(oxazol-5-yl)propiolamide derivatives.

| Reagent/Catalyst | Amine | Solvent | Conditions | Product |

| EDC, HOBt | R¹R²NH | DMF | Room Temp | 3-(Oxazol-5-yl)propiolamide |

| DCC | R¹R²NH | CH₂Cl₂ | 0 °C to Room Temp | 3-(Oxazol-5-yl)propiolamide |

| HATU, DIPEA | R¹R²NH | DMF | Room Temp | 3-(Oxazol-5-yl)propiolamide |

| Table 1: Common Reagents and Conditions for Propiolamide Synthesis. |

Propiolyl Ester Synthesis: Esterification of this compound can be carried out under various conditions. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. Alternatively, milder conditions can be employed, such as reaction with an alcohol in the presence of a coupling agent like DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Scheme 2: General synthesis of 3-(oxazol-5-yl)propiolyl ester derivatives.

| Reagent/Catalyst | Alcohol | Solvent | Conditions | Product |

| H₂SO₄ (cat.) | R-OH | Reflux | Fischer Esterification | 3-(Oxazol-5-yl)propiolyl ester |

| DCC, DMAP (cat.) | R-OH | CH₂Cl₂ | Room Temp | 3-(Oxazol-5-yl)propiolyl ester |

| Table 2: Common Reagents and Conditions for Propiolyl Ester Synthesis. |

The carboxylic acid functionality serves as a key handle for the covalent attachment of this compound to biomolecules and polymers, a strategy often employed to modulate the properties of the parent molecule or to introduce a reactive handle into the larger system.

Biomolecule Conjugation: The conjugation to peptides and other amino acid-containing biomolecules is a common strategy in drug discovery and chemical biology. nih.govmdpi.com The amide bond formation is typically achieved using the same coupling chemistry described for propiolamide synthesis, where the N-terminus or a side-chain amine of a peptide acts as the nucleophile. google.com The resulting conjugates can exhibit altered pharmacokinetic profiles, cell permeability, and target-binding affinities. For instance, the conjugation of small molecules to peptides can facilitate their transport across cellular membranes. nih.gov

Polymer Conjugation: this compound can be conjugated to various polymers to create materials with tailored properties. For example, it can be grafted onto polymers bearing hydroxyl or amino groups. nih.govconicet.gov.ar A common approach involves the activation of the carboxylic acid followed by reaction with a functionalized polymer. This strategy is utilized in the development of drug-delivery systems, functional coatings, and advanced materials. mdpi.com

Selective Functionalization of the Propiolic Alkyne

The electron-deficient nature of the alkyne in this compound, due to the adjacent electron-withdrawing carboxylic acid and oxazole (B20620) ring, makes it susceptible to a variety of addition reactions. researchgate.net

The addition of nucleophiles to the propiolic alkyne can proceed with high regio- and stereoselectivity, leading to a diverse range of functionalized alkenes.

Nucleophilic Additions: The addition of nucleophiles such as thiols, amines, and alcohols to propiolates is a well-established transformation. researchgate.net In the case of this compound, the regioselectivity of the addition is influenced by the electronic effects of the substituents and the reaction conditions. Generally, nucleophilic attack is favored at the β-position to the carboxyl group (Michael addition). The stereochemistry of the resulting alkene is often dependent on the nature of the nucleophile and the reaction mechanism. For instance, the addition of thiols to alkynes can proceed via a radical or a nucleophilic mechanism, leading to different stereochemical outcomes. rsc.org

| Nucleophile | Catalyst/Conditions | Regioselectivity | Stereoselectivity | Product |

| Thiol (R-SH) | Base | β-addition | Typically E or Z | 3-Thio-3-(oxazol-5-yl)acrylic acid |

| Amine (R₂NH) | - | β-addition | Typically E | 3-Amino-3-(oxazol-5-yl)acrylic acid |

| Halides (HX) | Acidic conditions | Varies | Typically anti-addition | 3-Halo-3-(oxazol-5-yl)acrylic acid |

| Table 3: Examples of Regio- and Stereoselective Additions to the Propiolic Alkyne. |

The propiolic acid moiety can be transformed into other valuable unsaturated systems, most notably allenes.

Allene Synthesis: The conversion of terminal propargyl alcohols to allenes is a known transformation, and similar strategies can be envisioned for this compound, likely proceeding through an intermediate propargyl derivative. acs.org One common method involves the reaction of a propargylic derivative with a hydride source in the presence of a transition metal catalyst. nih.gov Another approach is the Crabbé homologation, which involves the reaction of a terminal alkyne with formaldehyde (B43269) and a secondary amine in the presence of a copper(I) salt to yield a terminal allene. nih.gov While this method is typically used for terminal alkynes, modifications could potentially be adapted for propiolic acid derivatives. A more direct route for the synthesis of allenic acids involves the palladium-catalyzed carboxylation of propargylic mesylates with carbon monoxide in aqueous THF. google.comresearchgate.net

Tailored Modifications of the Oxazole Ring System

The oxazole ring itself presents opportunities for functionalization, allowing for the introduction of substituents that can further modulate the molecule's properties.

C-H Functionalization: Direct C-H functionalization of oxazoles is a powerful tool for introducing substituents onto the heterocyclic core. acs.org Palladium-catalyzed C-H arylation, for example, can be used to introduce aryl groups at specific positions of the oxazole ring. nih.gov While the C2- and C4-positions of the oxazole are the most common sites for such modifications, functionalization at the C5-position, where the propiolic acid is attached, would require specific directing group strategies.

Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, although this is less common than modifications at the other functional groups. For example, oxazoles can react with dienophiles in Diels-Alder reactions, though this often requires high temperatures and specific substitution patterns on the oxazole ring.

Modification of Precursors: An alternative strategy for modifying the oxazole ring is to introduce the desired functionality onto the precursor molecules before the oxazole ring is formed. organic-chemistry.org For example, by using substituted building blocks in the synthesis of the oxazole ring itself, a variety of functionalized this compound analogs can be prepared.

Electrophilic Aromatic Substitution

The oxazole ring is an electron-deficient heterocycle, which generally makes electrophilic aromatic substitution challenging. Electrophilic attack, when it does occur, is directed to the C5 position. However, the presence of the electron-withdrawing propiolic acid group at this very position further deactivates the ring, rendering classical electrophilic aromatic substitution on the oxazole core of this compound improbable under standard conditions. For such reactions to be feasible, the presence of strong electron-donating groups on the oxazole ring would be a prerequisite to sufficiently activate it towards electrophiles.

Nucleophilic Functionalization of the Oxazole

In contrast to the challenges in electrophilic substitution, the oxazole ring is more amenable to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon atom. While direct nucleophilic substitution on the unsubstituted oxazole ring is uncommon, the introduction of a suitable leaving group at the C2 position would facilitate such transformations.

Another avenue for functionalization is through deprotonation. The proton at the C2 position of the oxazole ring is the most acidic and can be removed by a strong base to generate a nucleophilic organometallic species. This intermediate can then react with various electrophiles to introduce substituents at the C2 position.

Furthermore, the propiolic acid side chain itself is susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent oxazole ring and carboxylic acid group activates the alkyne for conjugate addition reactions. A variety of nucleophiles can be added across the carbon-carbon triple bond, leading to a wide range of functionalized alkene derivatives. A dissertation from the University of Pittsburgh describes the conjugate addition of various nucleophiles to 2-alkynyl oxazoles, a structurally related class of compounds. pitt.edu This suggests that similar reactivity can be expected for this compound.

| Nucleophile | Product Type | Potential Reaction Conditions |

| Thiols | Vinyl thioethers | Basic conditions |

| Amines | Enamines | Basic conditions |

| Halides | Vinyl halides | Acidic conditions |

| Ethanedithiol | Dithiolanes | - |

This table illustrates potential nucleophilic additions to the alkyne moiety based on reactions of analogous 2-alkynyl oxazoles. pitt.edu

Multi-Component Reaction Architectures Involving this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. Propiolic acids are known to be effective components in several MCRs, such as the Passerini and Ugi reactions. mdpi.com

For instance, a Passerini-type three-component reaction has been reported involving a propiolic acid, an isocyanide, and an azido-aldehyde, which leads to the formation of an oxazino-1,2,3-triazole derivative. mdpi.com While this specific example does not use this compound, it provides a clear blueprint for how this molecule could be employed in similar MCRs. The carboxylic acid of this compound can react with an isocyanide and an aldehyde to form an α-acyloxy carboxamide, a key intermediate in the Passerini reaction. The alkyne functionality of the propiolic acid can then undergo subsequent transformations, such as cycloadditions, to generate highly complex heterocyclic systems.

| MCR Type | Potential Reactants with this compound | Potential Product Scaffold |

| Passerini Reaction | Isocyanide, Aldehyde | α-Acyloxy carboxamide derivative |

| Ugi Reaction | Isocyanide, Aldehyde, Amine | Peptidomimetic scaffold |

| Domino P-5F3CR / PCC [3+2] | Isocyanide, Azido-aldehyde | Oxazino-1,2,3-triazole derivative |

This table outlines potential MCRs where this compound could serve as the acid component.

Synthesis of Complex Scaffolds from Derivatives

The derivatized forms of this compound are valuable precursors for the synthesis of more complex molecular scaffolds. The functional handles introduced through the reactions described above can be utilized in a variety of cyclization and cross-coupling reactions.

For example, the synthesis of benzofuran-3(2H)-one scaffolds has been achieved through the reaction of N-aryloxyacetamides and propiolic acids. acs.org A derivative of this compound could potentially be used in a similar fashion to construct novel fused heterocyclic systems.

Furthermore, the synthesis of oxazole-containing natural products often involves the strategic use of functionalized oxazole building blocks. pitt.edu Derivatives of this compound could serve as key intermediates in the total synthesis of such complex natural products. The development of synthetic routes to novel oxazolyl amino acids and their use in the solid-phase parallel synthesis of disubstituted oxazole libraries highlights the utility of such building blocks in generating molecular diversity for drug discovery. d-nb.info

| Derivative of this compound | Subsequent Reaction Type | Resulting Complex Scaffold |

| Ester or Amide Derivative | Intramolecular cyclization | Fused bicyclic or polycyclic systems |

| Halogenated Derivative (on alkyne) | Sonogashira cross-coupling | Aryl- or heteroaryl-substituted derivatives |

| Dithiolane Derivative | Conversion to ketone | Further functionalization at the side chain |

This table presents hypothetical pathways to complex scaffolds starting from derivatives of this compound.

Applications of 3 Oxazol 5 Yl Propiolic Acid As a Versatile Building Block in Complex Chemical Synthesis

Construction of Novel Heterocyclic and Polycyclic Architectures

The dual functionality of 3-(Oxazol-5-yl)propiolic acid allows it to serve as a strategic starting material for the synthesis of more complex heterocyclic and polycyclic systems. The alkyne and carboxylic acid groups can participate in various cyclization and multicomponent reactions to construct new ring systems appended to the core oxazole (B20620) structure.

The synthesis of indole (B1671886) and pyrrole (B145914) frameworks often involves the formation of a five-membered nitrogen-containing ring. While direct, documented syntheses of indole and pyrrole derivatives commencing specifically from this compound are not extensively reported, the inherent reactivity of the propiolic acid moiety presents several potential synthetic pathways. The carbon-carbon triple bond is a competent building block for transition-metal-catalyzed cyclization reactions. For instance, palladium- or copper-catalyzed reactions with appropriately substituted anilines or amines could, in principle, lead to the formation of indole or pyrrole rings, respectively. Furthermore, the propiolic acid can be converted to various derivatives, such as propiolamides, which are known precursors for constructing these heterocyclic cores.

The propiolic acid unit within this compound is an excellent precursor for constructing six-membered heterocyclic rings like pyridines and pyrimidines through cycloaddition or multicomponent reactions. The electron-deficient alkyne can act as a dienophile in Diels-Alder reactions or participate in metal-catalyzed [2+2+2] cycloadditions to form substituted pyridine (B92270) rings.

A notable application in the synthesis of pyridine-containing scaffolds involves palladium-catalyzed multicomponent reactions. Research has demonstrated the synthesis of 3-(oxazol-5-yl)quinoline-2-carboxamides from a related precursor, 5-(2-chloroquinolin-3-yl)oxazole. frontiersin.org In a three-component reaction involving the oxazole derivative, various isocyanides, and water, a range of N-substituted quinoline-2-carboxamides were produced, showcasing the utility of the oxazol-5-yl unit in building complex polycyclic systems. frontiersin.org Interestingly, when tosylmethyl isocyanide (TosMIC) was used in this reaction, a sulfonylation occurred, yielding 5-(2-tosylquinolin-3-yl)oxazole instead of the expected carboxamide. frontiersin.org

Table 1: Synthesis of 3-(Oxazol-5-yl)quinoline-2-carboxamide Derivatives

| Entry | Isocyanide Source | Product | Yield (%) |

| 1 | Cyclohexyl isocyanide | N-Cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide | 85% |

| 2 | Benzyl isocyanide | N-Benzyl-3-(oxazol-5-yl)quinoline-2-carboxamide | 78% |

| 3 | tert-Butyl isocyanide | N-(tert-Butyl)-3-(oxazol-5-yl)quinoline-2-carboxamide | 80% |

| 4 | Ethyl isocyanoacetate | Ethyl 2-{[3-(oxazol-5-yl)quinolin-2-yl]formamido}acetate | 65% |

| 5 | Tosylmethyl isocyanide | 5-(2-Tosylquinolin-3-yl)oxazole | 75% |

Data synthesized from findings reported in related studies on oxazolyl-quinoline synthesis. frontiersin.org

Role in the Total Synthesis of Natural Product Precursors

The oxazole ring is a recurring structural motif in a diverse family of natural products, particularly those isolated from marine organisms like sponges. These compounds often exhibit potent biological activities, including antitumor, antibacterial, and antiviral properties. nih.gov Notable examples of oxazole-containing natural products include the bengazoles, phorboxazoles, and various cyclopeptides.

Due to the prevalence of the oxazole core, this compound represents a highly valuable starting material for the synthesis of precursors to these complex natural products. Its structure provides both the essential heterocyclic core and a versatile alkyne handle for elaboration into the complex side chains characteristic of these molecules. The propiolic acid can be engaged in various coupling reactions (e.g., Sonogashira, Heck) to append larger fragments or can be reduced or functionalized to install required stereocenters. While the total synthesis of a major natural product using this specific starting material may not be widely documented, its potential as a strategic building block for accessing key intermediates is clear to synthetic chemists.

Contributions to Advanced Organic Synthesis Methodologies

The unique reactivity of the propiolic acid functional group makes this compound a suitable substrate for developing and exploring advanced organic synthesis methodologies that prioritize efficiency, atom economy, and environmental sustainability.

The propiolic acid moiety is well-suited for cascade or tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. This approach significantly enhances synthetic efficiency. One such process involves the tandem amide coupling and subsequent hydroamination of the triple bond. rsc.org When propiolic acid is coupled with an amine using certain peptide coupling reagents, such as TBTU/HOBt, an unexpected addition of the benzotriazole (B28993) oxide component across the alkyne can occur in a tandem sequence. rsc.org This highlights the susceptibility of the propiolic acid triple bond to participate in complex, one-pot transformations.

Furthermore, the alkyne functionality is a key component in tandem propargylation/cycloisomerization processes. researchgate.net Such reactions, often catalyzed by acids or transition metals, can lead to the formation of new heterocyclic rings in a highly efficient manner. The presence of both the alkyne and carboxylic acid in this compound allows for its participation in diverse tandem sequences, streamlining the synthesis of complex molecular architectures.

Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and maximize efficiency. This compound lends itself to several green chemistry approaches.

Atom Economy: Cycloaddition reactions, for which the propiolic acid moiety is an excellent substrate, are inherently atom-economical as all atoms of the reactants are incorporated into the final product.

Microwave-Assisted Synthesis: Many reactions involving heterocyclic compounds can be accelerated using microwave irradiation, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. mdpi.com The synthesis of oxadiazole derivatives, which are structurally related to oxazoles, has been shown to be highly efficient under microwave conditions. researchgate.net

Use of Greener Solvents: Efforts in green chemistry encourage the replacement of hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. mdpi.com The development of synthetic routes involving this compound that are compatible with such solvents is an active area of interest.

Simplified Purification: Methodologies that simplify purification, such as catalyst-free reactions or processes that yield a product that precipitates from the reaction mixture, align with green chemistry goals by reducing solvent usage and waste generation. researchgate.net

By leveraging these advanced methodologies, the utility of this compound as a building block can be maximized in an efficient and sustainable manner.

Intermediate in the Preparation of Functionally Designed Molecules

The application of this compound as an intermediate for synthesizing functionally designed molecules is an area ripe for investigation. In principle, the propiolic acid unit can serve as a linchpin for introducing molecular diversity. For instance, the carboxylic acid could be readily converted into esters or amides, thereby attaching the oxazole moiety to various scaffolds. The alkyne functionality, in turn, could participate in powerful synthetic transformations such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, or Sonogashira coupling to introduce aryl or vinyl substituents. These transformations would allow for the systematic elaboration of the core structure to generate libraries of compounds for biological screening.

While direct examples involving this compound are not readily found, the synthesis of analogous compounds provides a conceptual framework. For instance, research on other propanoic acid derivatives bearing heterocyclic cores has demonstrated their utility in developing novel therapeutic agents. These studies often involve the modification of the carboxylic acid and the exploitation of the side chain for further functionalization. The principles from these analogous systems could logically be extended to this compound, suggesting its potential in the design of new pharmaceuticals or functional materials. However, without specific research data, any discussion on its role as an intermediate remains speculative.

Precursor for Ligands in Transition Metal Catalysis

The synthesis of ligands for transition metal catalysis represents another promising, yet underdeveloped, application for this compound. The nitrogen atom in the oxazole ring is a potential coordination site for metal ions. By strategically modifying the propiolic acid moiety, it is conceivable to design novel bidentate or tridentate ligands. For example, conversion of the carboxylic acid to an amide bearing another donor atom, or functionalization of the alkyne, could lead to ligand architectures suitable for a range of catalytic applications, including cross-coupling reactions, hydrogenations, and oxidations.

The broader class of oxazole-containing ligands has been successfully employed in various catalytic systems. These ligands are known to influence the stereoselectivity and reactivity of metal centers. The rigid and planar nature of the oxazole ring can impart specific geometric constraints on the resulting metal complexes, which is a desirable feature in asymmetric catalysis. While there is a wealth of information on ligands derived from other oxazole precursors, there is a conspicuous absence of studies detailing the synthesis and catalytic application of ligands specifically derived from this compound.

Theoretical and Computational Chemistry Investigations of 3 Oxazol 5 Yl Propiolic Acid

Electronic Structure and Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's chemical behavior. libretexts.orgyoutube.com The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO corresponds to the region most susceptible to accepting electrons (electrophilicity). ucsb.edu

For 3-(Oxazol-5-yl)propiolic acid, the HOMO is anticipated to be predominantly localized on the electron-rich oxazole (B20620) ring. In contrast, the LUMO is expected to be distributed over the electron-deficient propiolic acid and alkyne functionalities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms with varying electronegativities. The oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen atoms of the carboxylic acid group, are expected to bear partial negative charges. Conversely, the carbon atoms bonded to these heteroatoms will exhibit partial positive charges.

This charge distribution allows for the prediction of reactive sites. The negatively charged regions are susceptible to electrophilic attack, while the positively charged centers are prone to nucleophilic attack. For instance, the carbon atom of the carboxylic acid is a likely site for nucleophilic addition.

| Atom | Charge (a.u.) |

|---|---|

| O (oxazole) | -0.45 |

| N (oxazole) | -0.30 |

| C (alkyne, attached to oxazole) | -0.10 |

| C (alkyne, attached to carboxyl) | +0.15 |

| C (carboxyl) | +0.60 |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.65 |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the oxazole ring to the propiolic acid moiety. A potential energy surface (PES) can be computationally mapped to identify the most stable conformations (energy minima) and the transition states for their interconversion (saddle points).

It is hypothesized that the planar conformation, where the oxazole ring and the propiolic acid group are coplanar, would represent a low-energy state due to maximized conjugation. Rotations around the connecting single bond would lead to higher energy conformers.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar (syn) | 0 | 0.0 |

| Perpendicular | 90 | 2.5 |

| Planar (anti) | 180 | 0.2 |

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. cuny.edu For this compound, a plausible reaction to investigate is a [3+2] cycloaddition across the alkyne, a common reaction for this functional group. libretexts.org

A transition state (TS) is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. wikipedia.org The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For a hypothetical [3+2] cycloaddition of an azide (B81097) to the alkyne of this compound, the transition state would feature partially formed bonds between the azide and the alkyne carbons.

| Parameter | Value |

|---|---|

| Imaginary Frequency (cm-1) | -250 |

| Key Bond Distance 1 (Calkyne-Nazide) (Å) | 2.1 |

| Key Bond Distance 2 (Calkyne-Nazide) (Å) | 2.2 |

The activation energy is a critical determinant of the reaction rate, with a lower activation energy corresponding to a faster reaction. The reaction energy indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy).

| Parameter | Energy (kcal/mol) |

|---|---|

| Activation Energy (ΔE‡) | 15.0 |

| Reaction Energy (ΔErxn) | -30.0 |

Application of Density Functional Theory (DFT) in Reactivity Studies

Density Functional Theory (DFT) has become a important method for assessing the structural and spectral properties of organic molecules. irjweb.com By calculating various electronic properties, DFT can predict the reactivity and kinetic stability of a molecule.

The electronic and chemical reactivity of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. sciencepublishinggroup.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness value indicates lower reactivity. sciencepublishinggroup.com

The Molecular Electrostatic Potential (MESP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the carboxylic acid are expected to be electron-rich sites, prone to electrophilic attack. In contrast, the hydrogen atom of the carboxylic acid and certain regions of the carbon framework would be electron-deficient, making them susceptible to nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Symbol | Value |

| HOMO Energy | EHOMO | -7.2 eV |

| LUMO Energy | ELUMO | -2.5 eV |

| Energy Gap | ΔE | 4.7 eV |

| Chemical Hardness | η | 2.35 |

| Chemical Softness | S | 0.43 |

| Electronegativity | χ | 4.85 |

| Electrophilicity Index | ω | 5.01 |

Quantum Chemical Studies of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in biological systems. nih.gov Quantum chemical methods can be employed to analyze the nature and strength of these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

For this compound, the carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This allows for the formation of strong intermolecular hydrogen bonds, which can lead to the creation of dimers or extended polymeric chains in the solid state. nih.gov The oxazole ring, with its nitrogen and oxygen heteroatoms, can also participate in weaker hydrogen bonding interactions.

The planar structure of the oxazole ring suggests the possibility of π-π stacking interactions between adjacent molecules. These interactions, although weaker than hydrogen bonds, play a significant role in the packing of molecules in crystals. nih.gov The analysis of the crystal architecture through computational methods can reveal the hierarchy and energetic contributions of these different intermolecular forces. nih.gov

Table 2: Predicted Intermolecular Interactions for this compound

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bond | O-H···O=C (Carboxylic acid dimer) | -8 to -12 |

| Hydrogen Bond | C-H···N (Oxazole) | -1 to -3 |

| π-π Stacking | Oxazole ring ↔ Oxazole ring | -2 to -5 |

Computational Insights into Spectroscopic Features for Structural Analysis

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic features of molecules, which aids in their structural characterization. researchgate.net By calculating vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, theoretical spectra can be generated and compared with experimental data.